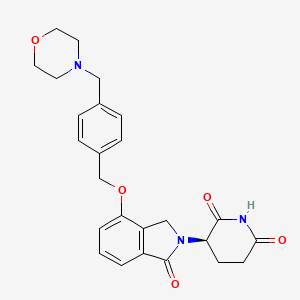![molecular formula C12H15N3O2 B7549718 2-[1-(4-Methoxyphenyl)triazol-4-yl]propan-2-ol](/img/structure/B7549718.png)
2-[1-(4-Methoxyphenyl)triazol-4-yl]propan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[1-(4-Methoxyphenyl)triazol-4-yl]propan-2-ol is a compound that belongs to the class of triazole derivatives. Triazoles are a significant class of heterocyclic compounds known for their diverse biological activities. This particular compound features a triazole ring substituted with a 4-methoxyphenyl group and a propan-2-ol moiety. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it of interest in various fields of research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(4-Methoxyphenyl)triazol-4-yl]propan-2-ol can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxybenzaldehyde with 3,4-dimethoxyacetophenone in the presence of sodium hydroxide to form a chalcone intermediate. This intermediate then undergoes a Michael addition reaction with a triazole derivative to yield the desired product .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions but with optimized parameters to ensure higher yields and purity. The use of catalytic protocols, such as ionic organic solids, can enhance the efficiency and sustainability of the synthesis process .
化学反応の分析
Types of Reactions
2-[1-(4-Methoxyphenyl)triazol-4-yl]propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the triazole ring to other nitrogen-containing heterocycles.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions often require catalysts like palladium on carbon or copper(I) iodide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-methoxybenzaldehyde, while reduction could produce various triazole derivatives .
科学的研究の応用
2-[1-(4-Methoxyphenyl)triazol-4-yl]propan-2-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Industry: The compound can be utilized in the formulation of fungicides, bactericides, and herbicides.
作用機序
The mechanism of action of 2-[1-(4-Methoxyphenyl)triazol-4-yl]propan-2-ol involves its interaction with specific molecular targets. For instance, in antifungal applications, the compound inhibits the enzyme lanosterol 14α-demethylase, which is crucial for ergosterol biosynthesis in fungal cell membranes. This inhibition disrupts cell membrane integrity, leading to fungal cell death .
類似化合物との比較
Similar Compounds
Uniqueness
2-[1-(4-Methoxyphenyl)triazol-4-yl]propan-2-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike fluconazole and itraconazole, which have broader antifungal spectra, this compound’s methoxyphenyl group may confer unique binding affinities and selectivities .
特性
IUPAC Name |
2-[1-(4-methoxyphenyl)triazol-4-yl]propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2/c1-12(2,16)11-8-15(14-13-11)9-4-6-10(17-3)7-5-9/h4-8,16H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIIPSGGGUVVPPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CN(N=N1)C2=CC=C(C=C2)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(E)-2-cyano-3-[3,5-dibromo-4-[(3-methylphenyl)methoxy]phenyl]-N-(2-nitrophenyl)prop-2-enamide](/img/structure/B7549637.png)
![5-bromo-N-[(2-methoxypyridin-3-yl)methyl]pyridin-2-amine](/img/structure/B7549658.png)
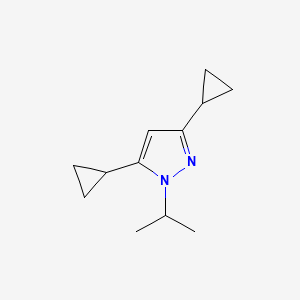
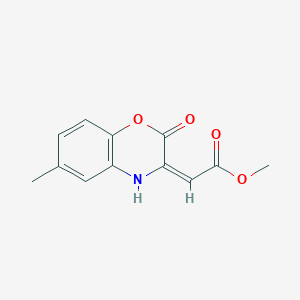
![N-[2-[(5E)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]ethyl]-4-methylsulfanyl-2-[[3-(trifluoromethyl)phenyl]sulfonylamino]butanamide](/img/structure/B7549682.png)
![Imidazo[1,2-a]pyridine, 2-(phenylamino)methyl-](/img/structure/B7549688.png)
![Imidazo[1,2-a]pyridine, 2-(3-tolylamino)metyl-](/img/structure/B7549689.png)
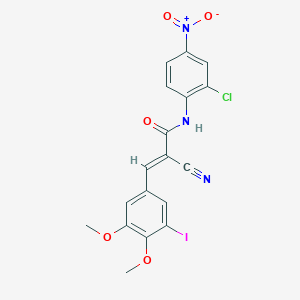
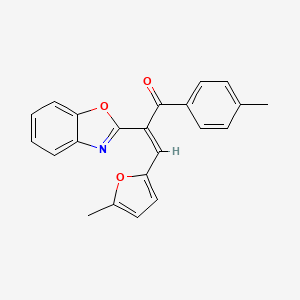
![[2-[cyclohexyl(ethyl)amino]-2-oxoethyl] (E)-3-(5-iodofuran-2-yl)prop-2-enoate](/img/structure/B7549730.png)
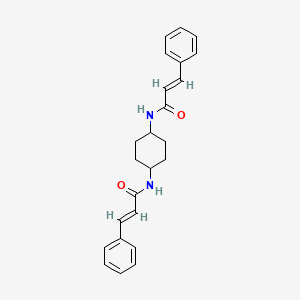
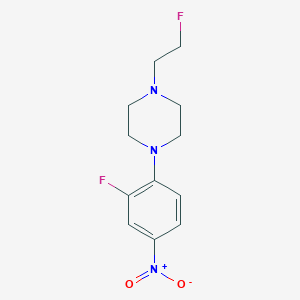
![N'-(4-chlorophenyl)sulfonyl-N-[4-(quinoxalin-2-ylsulfamoyl)phenyl]benzenecarboximidamide](/img/structure/B7549746.png)
